molecular formula C12H11NO2 B8729795 2-prop-2-enyl-4H-isoquinoline-1,3-dione CAS No. 22367-13-1

2-prop-2-enyl-4H-isoquinoline-1,3-dione

Cat. No.: B8729795
CAS No.: 22367-13-1
M. Wt: 201.22 g/mol
InChI Key: ZUFBWOQXGQDYHI-UHFFFAOYSA-N
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Description

2-Allylisoquinoline-1,3 (2H, 4H)-dione is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an isoquinoline core with an allyl group and two keto groups, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-prop-2-enyl-4H-isoquinoline-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline or its derivatives.

    Oxidation: The formation of the keto groups is accomplished through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Allylisoquinoline-1,3 (2H, 4H)-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinoline derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, organometallic reagents.

Major Products

The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications.

Scientific Research Applications

2-Allylisoquinoline-1,3 (2H, 4H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-prop-2-enyl-4H-isoquinoline-1,3-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Quinoline: A related compound with a nitrogen atom in a different position.

    Naphthalimide: A structurally similar compound with different biological activities.

Uniqueness

2-Allylisoquinoline-1,3 (2H, 4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

CAS No.

22367-13-1

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-prop-2-enyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C12H11NO2/c1-2-7-13-11(14)8-9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2

InChI Key

ZUFBWOQXGQDYHI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)CC2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of homophthalic acid (9.0 g., 0.05 mole) and allylamine (2.8 g., 0.05 mole) was heated by an oil bath to 185°-190° C. for 40 minutes. The mixture solidified upon cooling, and was recrystallized twice from isopropanol, giving 2-allylisoquinoline-1,3 (2H, 4H)-dione, 4.6 g. (46% yield), m.p. 75°-77° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One

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